

# Rhodamine WT: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rhodamine WT

Cat. No.: B1214824

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Rhodamine WT**, a fluorescent tracer dye widely utilized in hydrological and environmental studies. Tailored for researchers, scientists, and drug development professionals, this document details the molecular structure, physicochemical properties, and key applications of **Rhodamine WT**, including detailed experimental protocols and workflow visualizations.

## Molecular Structure and Chemical Formula

**Rhodamine WT** is a synthetic organic dye belonging to the xanthene class.<sup>[1][2]</sup> Its structure is characterized by a xanthene core, which is responsible for its strong fluorescent properties. The molecule is a disodium salt, enhancing its solubility in water, a crucial characteristic for its primary application as a water tracer.<sup>[3]</sup>

The chemical formula for **Rhodamine WT** is  $C_{29}H_{29}ClN_2Na_2O_5$ .<sup>[1][4][5]</sup> It is also commonly referred to by its synonym, Acid Red 388<sup>[4][6]</sup>, and has the CAS Number 37299-86-8.<sup>[6][7][8]</sup> <sup>[9]</sup>

The molecular structure of **Rhodamine WT** can be represented by the following SMILES notation: CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-]<sup>[6]</sup>.

## Physicochemical Properties

The quantitative properties of **Rhodamine WT** are summarized in the table below, providing a clear reference for experimental design and application.

| Property                              | Value                                 | References                                                  |
|---------------------------------------|---------------------------------------|-------------------------------------------------------------|
| Molecular Formula                     | $C_{29}H_{29}ClN_2Na_2O_5$            | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight                      | 567.0 g/mol                           | <a href="#">[4]</a> <a href="#">[6]</a>                     |
| CAS Number                            | 37299-86-8                            | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Appearance                            | Dark powder                           | <a href="#">[4]</a>                                         |
| Excitation Maximum ( $\lambda_{ex}$ ) | 558 nm                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a> |
| Emission Maximum ( $\lambda_{em}$ )   | 583 nm                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a> |
| Extinction Coefficient                | $87,000 \text{ M}^{-1}\text{cm}^{-1}$ | <a href="#">[2]</a>                                         |
| Solubility in Water                   | 18-22% (w/v)                          | <a href="#">[2]</a>                                         |
| Density                               | 1.16 g/cm <sup>3</sup>                | <a href="#">[6]</a>                                         |
| Detection Threshold                   | 0.01 $\mu\text{g/L}$                  | <a href="#">[8]</a>                                         |
| Half-life in Water (Photolysis)       | 15.3 - 21.9 days (temp. dependent)    | <a href="#">[2]</a>                                         |

## Applications and Experimental Protocols

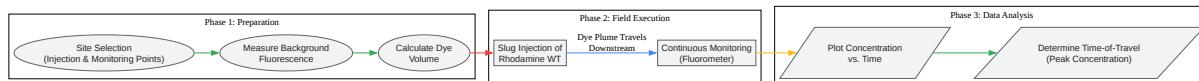
**Rhodamine WT**'s primary application is as a tracer dye in surface and groundwater studies to investigate flow paths, travel times, and dispersion characteristics.[\[1\]](#)[\[2\]](#) It is also utilized in studies of wastewater treatment systems and has been investigated for its potential in environmental monitoring, such as the detection of nitrite ions.[\[6\]](#) Furthermore, its genotoxic potential has been evaluated in toxicological assays.[\[4\]](#)

### Hydrological Tracing: Time-of-Travel Study

Hydrological tracing with **Rhodamine WT** is a common method for determining the time it takes for water and dissolved solutes to travel between two points in a stream or river.[\[4\]](#)

Objective: To measure the time-of-travel of a water body using a slug injection of **Rhodamine WT**.

Materials:


- **Rhodamine WT** (20% stock solution)
- In-situ fluorometer (e.g., Hydrolab® with a **Rhodamine WT** sensor) or discrete water samplers
- GPS for marking locations
- Volume measuring apparatus
- Field notebook and timepiece synchronized with the fluorometer

Protocol:

- Site Selection: Identify an upstream injection point and a downstream measurement point. Ensure the reach is well-mixed and free of major obstructions or tributaries that could significantly alter flow.
- Pre-injection: Before introducing the dye, measure the background fluorescence at the downstream location to establish a baseline.[\[4\]](#)
- Dye Calculation: Estimate the amount of dye needed. The goal is to achieve a peak concentration detectable by the fluorometer (e.g., 5-10 µg/L) at the downstream site, while minimizing environmental impact.[\[4\]](#) The concentration of **Rhodamine WT** should not exceed 10 µg/L at any water withdrawal points.[\[4\]](#)[\[10\]](#)
- Dye Injection: Rapidly pour the calculated volume of **Rhodamine WT** into the center of the stream at the upstream location (a "slug injection").[\[4\]](#) Record the exact time of injection.[\[4\]](#) For water temperatures below 5°C, a subsurface injection is recommended to ensure proper mixing, as the dye's specific gravity is approximately 1.19.[\[2\]](#)
- Downstream Monitoring: At the downstream site, deploy the fluorometer to continuously record fluorescence at regular intervals. If using discrete sampling, collect water samples at

a set frequency until the dye plume has completely passed.

- Data Analysis: Plot the measured fluorescence concentration against time. The time-of-travel is determined by the time it takes for the peak concentration of the dye to travel from the injection point to the measurement point.[4]
- Post-Study: Thoroughly rinse all equipment to prevent cross-contamination in future studies.



[Click to download full resolution via product page](#)

Fig. 1: Workflow for a Hydrological Time-of-Travel Study.

## Nitrite Detection (General Protocol)

Rhodamine dyes can be used as fluorescent probes for detecting nitrite ions ( $\text{NO}_2^-$ ) in aqueous samples. The mechanism is typically based on the fluorescence quenching of the dye in an acidic medium upon reaction with nitrite.[6][7]

Objective: To determine the presence and concentration of nitrite in a water sample.

Materials:

- **Rhodamine WT** solution of known concentration
- Acidic buffer solution (e.g., acetate buffer)
- Nitrite standard solutions
- Spectrofluorometer

- Volumetric flasks and pipettes
- Water samples

**Protocol:**

- Instrument Setup: Set the spectrofluorometer to the excitation and emission maxima of **Rhodamine WT** (approx. 558 nm and 583 nm, respectively).
- Calibration Curve: Prepare a series of standard nitrite solutions of known concentrations.
- Reaction Mixture: In a series of volumetric flasks, add a fixed volume of the **Rhodamine WT** solution and the acidic buffer. Then, add varying volumes of the nitrite standard solutions to each flask and dilute to the final volume with deionized water. Include a blank sample with no nitrite.
- Incubation: Allow the solutions to react for a specific period at room temperature.
- Fluorescence Measurement: Measure the fluorescence intensity of each solution. The fluorescence will decrease as the nitrite concentration increases.
- Analysis: Plot the fluorescence intensity (or the decrease in intensity) against the nitrite concentration to create a calibration curve.
- Sample Measurement: Repeat steps 3-5 using the environmental water samples instead of the nitrite standards.
- Concentration Determination: Use the calibration curve to determine the nitrite concentration in the water samples based on their fluorescence intensity.

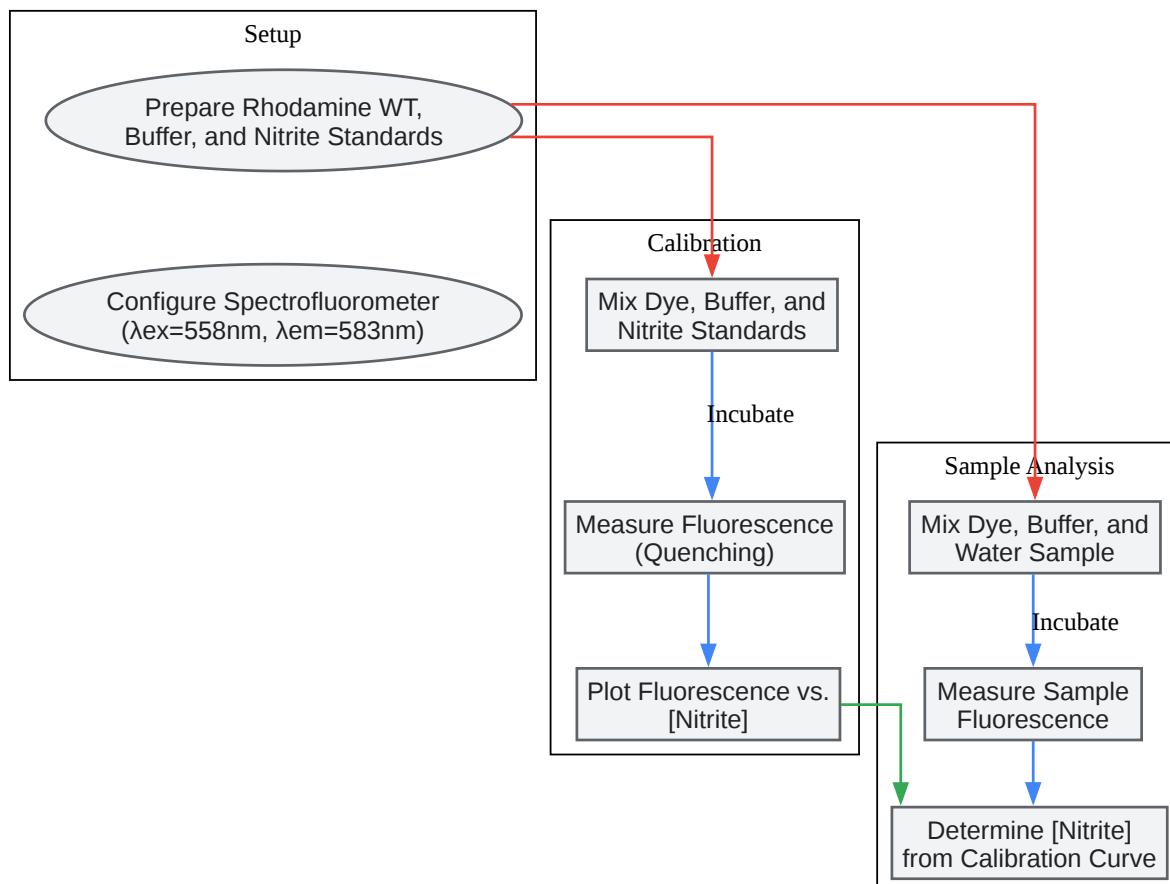

[Click to download full resolution via product page](#)

Fig. 2: General Workflow for Nitrite Detection using **Rhodamine WT**.

## Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. **Rhodamine WT** has been shown to produce mutations in the *Salmonella typhimurium* (Ames) test.[\[4\]](#)

Objective: To evaluate the mutagenic potential of **Rhodamine WT** by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of *Salmonella typhimurium*.

#### Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100) which are auxotrophic for histidine.[\[11\]](#)[\[12\]](#)
- **Rhodamine WT** solutions at various concentrations
- Positive and negative controls[\[11\]](#)
- S9 fraction (rat liver extract) for metabolic activation[\[1\]](#)[\[12\]](#)
- Minimal glucose agar plates (media lacking histidine)[\[11\]](#)
- Top agar

#### Protocol:

- Strain Preparation: Prepare overnight cultures of the *S. typhimurium* tester strains.
- Test Mixture Preparation: For each concentration of **Rhodamine WT**, prepare two sets of tubes.
  - Without Metabolic Activation (-S9): Add the bacterial culture and the **Rhodamine WT** solution to molten top agar.
  - With Metabolic Activation (+S9): Add the bacterial culture, **Rhodamine WT** solution, and the S9 mix to molten top agar.
- Plating: Quickly pour the contents of each tube onto a minimal glucose agar plate and spread evenly. The top agar will solidify within minutes.[\[8\]](#)

- Controls: Prepare plates for a negative control (solvent only) and a positive control (a known mutagen) for each bacterial strain, both with and without S9 activation.
- Incubation: Incubate the plates at 37°C for 48-72 hours.[\[11\]](#)
- Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine and grow on the minimal media) on each plate.
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

## Conclusion

**Rhodamine WT** is a robust and versatile fluorescent dye with well-characterized physicochemical properties. Its primary utility as a hydrological tracer is supported by established and reliable experimental protocols. While its application extends to other areas of environmental and toxicological research, this guide provides the foundational knowledge and methodologies for its effective use in a scientific setting. Researchers should always adhere to safety guidelines and environmental regulations when handling and deploying this chemical.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mutagenic activity of rhodamine dyes and their impurities as detected by mutation induction in *Salmonella* and DNA damage in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity testing of two red dyes in the somatic and germ line cells of *Drosophila* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]

- 6. Ratiometric fluorescent sensors for nitrite detection in the environment based on carbon dot/Rhodamine B systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN105622624A - Rhodamine B derivative, preparation method and application of rhodamine B derivative serving as fluorescent probe - Google Patents [patents.google.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. enamine.net [enamine.net]
- To cite this document: BenchChem. [Rhodamine WT: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214824#rhodamine-wt-molecular-structure-and-formula>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

